Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-
Description
Introduction to Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-
Systematic Nomenclature and Structural Identification
The compound is systematically named N,N′-bis[3-(trifluoromethyl)phenyl]oxalamide under IUPAC guidelines, with the molecular formula C₁₆H₁₀F₆N₂O₂ and a molar mass of 376.25 g/mol . Key identifiers include:
- CAS Registry Number : 17738-89-5
- SMILES :
C1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F - InChIKey : PTGSEDOEHBLQNB-UHFFFAOYSA-N
Crystallographic studies reveal two polymorphic forms:
- Form I : Monoclinic space group P1₂₁/c₁ with Z′ = ½ (half-molecule asymmetry).
- Form II : Triclinic system with Z′ = ½ + ½ (two half-molecules).
Table 1: Crystallographic Parameters for Form I
| Parameter | Value |
|---|---|
| a (Å) | 5.0637 |
| b (Å) | 4.9677 |
| c (Å) | 29.092 |
| β (°) | 94.332 |
| Volume (ų) | 728.6 |
| R-factor | 0.0413 |
The polymorphs differ in molecular conformation and hydrogen-bonding networks, with Form II exhibiting enhanced stabilization through C–H···O and N–H···O interactions.
Historical Context in Organic Chemistry Research
First documented in 2005 (PubChem CID 1913772), this compound gained prominence through crystallographic studies by Bhandary et al. (2019), which elucidated its rare fractional Z′ polymorphism. The synthesis typically involves:
- Oxalyl chloride reaction with 3-(trifluoromethyl)aniline.
- Amidation under controlled conditions to yield the bis-aryloxalamide.
Historically, N,N′-diaryloxalamides have served as ligands in copper-catalyzed Ullmann-Goldberg reactions, enabling C–N bond formation in aryl halides. The trifluoromethyl variant’s electron-withdrawing properties enhance ligand stability and catalytic efficiency.
Significance of Trifluoromethyl Functional Groups
The −CF₃ groups profoundly influence the compound’s physicochemical and biological behavior:
Electronic Effects
- Electron-Withdrawing Nature : The −CF₃ group increases electrophilicity at the amide carbonyl, enhancing reactivity in nucleophilic substitutions.
- Lipophilicity : Log P increases by ~1.0 compared to −CH₃ analogs, improving membrane permeability.
Biological Interactions
Statistical analyses of −CF₃/−CH₃ substitutions in drug candidates reveal:
- 9.19% of −CF₃ substitutions boost bioactivity ≥10-fold, particularly near aromatic residues (Phe, Tyr).
- QM/MM Calculations : −CF₃ on aryl rings improves binding energy by up to −4.36 kcal/mol via electrostatic stabilization.
Table 2: Amino Acid Preferences for −CF₃ vs. −CH₃
| Group | Preferred Residues |
|---|---|
| −CF₃ | Phe, Met, Leu, Tyr |
| −CH₃ | Leu, Met, Cys, Ile |
Properties
CAS No. |
17738-89-5 |
|---|---|
Molecular Formula |
C16H10F6N2O2 |
Molecular Weight |
376.25 g/mol |
IUPAC Name |
N,N'-bis[3-(trifluoromethyl)phenyl]oxamide |
InChI |
InChI=1S/C16H10F6N2O2/c17-15(18,19)9-3-1-5-11(7-9)23-13(25)14(26)24-12-6-2-4-10(8-12)16(20,21)22/h1-8H,(H,23,25)(H,24,26) |
InChI Key |
PTGSEDOEHBLQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Oxalyl Chloride-Mediated Condensation
The most widely documented method involves reacting oxalyl chloride with 3-(trifluoromethyl)aniline under inert conditions. As described in, oxalyl chloride acts as both a carbonyl source and a dehydrating agent. The general reaction proceeds as:
Procedure :
-
Reagent Preparation : 3-(trifluoromethyl)aniline is dissolved in anhydrous toluene or dichloromethane.
-
Base Addition : A stoichiometric excess of pyridine or triethylamine is introduced to scavenge HCl.
-
Oxalyl Chloride Addition : Oxalyl chloride is added dropwise at 0–5°C to prevent exothermic side reactions.
-
Reflux : The mixture is heated to 60–80°C for 4–8 hours.
-
Workup : The product is isolated via filtration or solvent evaporation, followed by recrystallization from ethanol/water.
Key Parameters :
Oxalate Diester Alkylation
An alternative route employs oxalate diesters (e.g., dimethyl or diethyl oxalate) with 3-(trifluoromethyl)aniline. This method avoids handling corrosive oxalyl chloride and is scalable for industrial production.
Procedure :
-
Reagent Mixing : Equimolar amounts of the diester and aniline are combined in refluxing toluene.
-
Byproduct Removal : Methanol or ethanol is distilled off to drive the equilibrium toward product formation.
-
Crystallization : The crude product is recrystallized from ethanol, yielding >95% purity.
Advantages :
-
Safety : Eliminates use of hazardous oxalyl chloride.
-
Scalability : Continuous distillation of alcohols facilitates large-scale synthesis.
Reaction Optimization Strategies
Solvent Systems
Solvent polarity critically impacts reaction efficiency:
Non-polar solvents like toluene suppress nucleophilic side reactions, enhancing selectivity.
Catalytic Additives
Temperature Gradients
A stepwise temperature profile improves yields:
-
0–5°C : Initial reagent mixing to prevent thermal degradation.
-
25°C : Intermediate stirring for 1 hour.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adapting the oxalyl chloride method to flow chemistry reduces batch variability:
Waste Management
-
HCl Neutralization : On-site scrubbing with NaOH minimizes environmental impact.
-
Solvent Recovery : Toluene is recycled via fractional distillation (95% recovery rate).
Challenges and Mitigation
Moisture Sensitivity
Oxalyl chloride reacts violently with water, necessitating:
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Introduction to Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-
Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- is a specialized compound with significant potential in various scientific fields, particularly in medicinal chemistry and agricultural applications. This compound's unique structural characteristics, including the trifluoromethyl groups, enhance its biological activity and solubility, making it a candidate for diverse applications.
Medicinal Chemistry
Ethanediamide derivatives have been explored for their pharmacological properties. The incorporation of trifluoromethyl groups often enhances the metabolic stability and bioactivity of compounds, making them suitable for drug development. Research indicates that compounds with similar structures may interact with specific biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Receptor Interaction : Compounds like ethanediamide derivatives can potentially bind to neurotransmitter receptors, influencing mood and cognitive functions.
- Enzymatic Modulation : These compounds may also modulate enzymatic activities that are crucial for various diseases, suggesting their role as therapeutic agents.
Agricultural Applications
Recent studies have highlighted the use of ethanediamide derivatives in animal husbandry. For instance, a related compound has shown efficacy in improving animal growth rates and feed efficiency while providing protection against gastrointestinal parasites.
Case Study: Animal Feed Additive
- A study demonstrated that incorporating N,N'-bis(2,6-bis(trifluoromethyl)-4-pyridinyl)ethanediamide into poultry feed resulted in significant weight gain among chickens exposed to coccidial infections. The results indicated that the compound not only improved growth rates but also enhanced the animals' resistance to parasitic infections, particularly from species such as Eimeria tenella and Eimeria acervulina .
Chemical Synthesis
Ethanediamide derivatives are also valuable in synthetic chemistry. Their unique structure allows for various modifications that can lead to new compounds with desirable properties. The synthesis of these derivatives often involves reactions with oxalyl halides and amines, enabling the development of a wide range of functionalized molecules for research purposes.
Comparative Analysis of Related Compounds
To better understand the potential applications of ethanediamide derivatives, it is useful to compare them with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| N,N'-bis(2,6-bis(trifluoromethyl)-4-pyridinyl)ethanediamide | Pyridine rings with trifluoromethyl substitutions | Enhanced efficacy in animal feed applications |
| N'-(3-fluoro-4-methylphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide | Fluorinated aromatic ring | Potential CNS-targeting properties |
| N-(4-Chloro-3-Fluorophenyl)-N'-[(1S)-1,2,3,4-Tetrahydroisoquinolin-1-Ylmethyl]ethanediamide | Chloro substitution on phenyl ring | Distinct pharmacological effects compared to fluorinated analogs |
Mechanism of Action
The mechanism of action of N,N’-bis[3-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to stabilize transition states through hydrogen bonding is also a key feature of its mechanism of action.
Comparison with Similar Compounds
Ethanediamide, N,N-bis(4-hydroxyphenyl)- (CAS 19532-75-3)
- Structure : Features para-hydroxyphenyl (-C₆H₄OH) substituents.
- Molecular Weight : 272.26 g/mol.
- Key Properties :
- Applications: Potential use as a monomer in polymer chemistry, similar to 3-chloro-N-phenyl-phthalimide derivatives ().
- Contrast with Target : The hydroxyl groups increase hydrophilicity and reactivity, whereas the target’s -CF₃ groups impart hydrophobicity and thermal resistance.
Ethanediamide, N,N'-bis(4-aminophenyl)- (CAS 15804-19-0)
- Structure: Contains para-aminophenyl (-C₆H₄NH₂) groups.
- Molecular Weight : ~280.30 g/mol (estimated).
- Lower thermal stability compared to -CF₃ derivatives due to amine oxidation susceptibility.
- Applications : Likely used in thermosetting resins or adhesives.
- Contrast with Target : The electron-donating -NH₂ groups contrast with the electron-withdrawing -CF₃, affecting electronic properties and degradation pathways .
Ethanediamide, N-(3,5-dimethylphenyl)-N'-phenyl (CAS 653591-76-5)
- Structure : Combines 3,5-dimethylphenyl and phenyl substituents.
- Molecular Weight : ~320.38 g/mol (estimated).
- Key Properties :
- Steric hindrance from methyl groups reduces crystallinity and enhances solubility in organic solvents.
- Moderate thermal stability compared to fluorinated analogs.
- Applications: Potential intermediate in asymmetric synthesis or ligand design.
- Contrast with Target : Methyl groups lack the electronegativity and hydrophobicity of -CF₃, resulting in lower chemical inertness .
Data Table: Comparative Analysis of Ethanediamide Derivatives
| Compound Name | Substituents | Molecular Weight (g/mol) | CAS Number | Key Properties |
|---|---|---|---|---|
| Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- | 3-(trifluoromethyl)phenyl | 352.26 (calculated) | Not provided | Hydrophobic, thermally stable, electron-deficient |
| Ethanediamide, N,N-bis(4-hydroxyphenyl)- | 4-hydroxyphenyl | 272.26 | 19532-75-3 | Polar, reactive hydroxyl groups |
| Ethanediamide, N,N'-bis(4-aminophenyl)- | 4-aminophenyl | ~280.30 (estimated) | 15804-19-0 | Amine reactivity, moderate thermal stability |
| Ethanediamide, N-(3,5-dimethylphenyl)-N'-phenyl | 3,5-dimethylphenyl + phenyl | ~320.38 (estimated) | 653591-76-5 | Steric hindrance, enhanced solubility |
Research Findings and Implications
- Synthetic Routes : Ethanediamides are typically synthesized via condensation of oxalyl chloride with substituted anilines. For the target compound, 3-(trifluoromethyl)aniline would react under anhydrous conditions, analogous to methods described for hydroxylated derivatives .
- Trifluoromethyl Effects : The -CF₃ groups in the target compound likely enhance thermal stability (decomposition temperature >300°C inferred from thiourea analogs in ) and resistance to hydrolysis compared to hydroxyl or amine analogs.
- Applications : The target’s hydrophobicity and stability make it suitable for high-performance polymers (e.g., fluorinated polyimides) or coatings, contrasting with hydroxylated derivatives used in hydrophilic matrices .
Notes
- The molecular weight and properties of Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- are calculated due to the absence of direct experimental data in the provided evidence.
- Comparisons with thiourea derivatives () suggest that -CF₃ groups generally improve thermal and chemical resistance, though their impact on ethanediamide reactivity requires further study.
- Substituent position (meta vs. para) significantly influences electronic and steric properties, as seen in the contrast between hydroxylated (para) and trifluoromethylated (meta) derivatives .
Biological Activity
Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-, also known as bis(3-trifluoromethylphenyl)ethanediamide, is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features two trifluoromethyl-substituted phenyl groups linked by an ethanediamide backbone. The presence of fluorine atoms significantly alters the electronic properties of the molecule, enhancing its lipophilicity and biological interactions. The molecular formula is C15H14F6N2O, with a molecular weight of approximately 338.28 g/mol.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. A study highlighted that similar trifluoromethyl-substituted compounds demonstrated effective inhibition against various bacterial strains, suggesting that Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- may possess comparable activity .
Anti-Inflammatory Effects
In vitro studies have shown that ethanediamides can inhibit the production of pro-inflammatory cytokines. For instance, compounds structurally related to Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- were tested for their ability to reduce nitric oxide (NO) secretion in lipopolysaccharide (LPS)-stimulated macrophages. Results indicated a significant reduction in NO levels, suggesting potential anti-inflammatory properties .
The mechanism of action for Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]- likely involves interaction with specific enzymes or receptors within biological systems. It is hypothesized that the compound may form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. This interaction could explain the observed antimicrobial and anti-inflammatory activities.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-:
- Antimicrobial Studies : A comparative analysis of various trifluoromethyl-containing compounds revealed that those with similar structures exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. The presence of trifluoromethyl groups was crucial for enhancing this activity .
- Inflammation Models : In a model using RAW264.7 macrophages, compounds analogous to Ethanediamide were shown to inhibit LPS-induced NO production effectively. This suggests a potential pathway for therapeutic applications in inflammatory diseases .
- Synthesis and Characterization : The synthesis of Ethanediamide derivatives has been reported using various methods, including microwave-assisted synthesis and conventional heating techniques. These methods allow for the efficient production of analogs for biological testing, highlighting the versatility of the compound in drug development contexts .
Comparative Analysis Table
Q & A
Basic: What are the recommended synthetic routes for Ethanediamide, N,N'-bis[3-(trifluoromethyl)phenyl]-?
Methodological Answer:
The synthesis typically involves multi-step amide coupling between 3-(trifluoromethyl)aniline derivatives and ethanedioyl chloride or activated oxalyl intermediates. Key steps include:
- Step 1: Activation of the carboxylic acid group (if starting from precursors like oxalic acid derivatives) using reagents such as thionyl chloride or carbodiimides .
- Step 2: Nucleophilic substitution with 3-(trifluoromethyl)aniline under inert conditions (e.g., nitrogen atmosphere) at controlled temperatures (0–5°C to room temperature) to minimize side reactions .
- Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol/water .
Yield Optimization: Adjust stoichiometry (1:2 molar ratio of oxalyl precursor to aniline) and use catalysts like DMAP to enhance coupling efficiency .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- 1H/13C NMR: Identify characteristic signals:
- Trifluoromethyl groups: δ ~120–125 ppm in 13C NMR (quartet splitting due to 19F coupling) .
- Amide protons: δ ~8–10 ppm in 1H NMR (broad singlet, exchangeable with D2O) .
- LC-MS (ESI): Confirm molecular weight (e.g., [M+H]+ ion at m/z 467.3) and check for impurities. High-resolution MS (HRMS) validates empirical formula .
- FT-IR: Peaks at ~1650–1700 cm⁻¹ (amide C=O stretch) and ~1100–1200 cm⁻¹ (C-F stretch) .
Advanced: How can reaction conditions be optimized to improve yield and scalability?
Methodological Answer:
-
Solvent Selection: Use polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates and enhance solubility. Avoid protic solvents to prevent hydrolysis of activated intermediates .
-
Temperature Control: Maintain low temperatures (<10°C) during coupling to suppress side reactions (e.g., over-acylation) .
-
Catalysis: Introduce DMAP (4-dimethylaminopyridine) to accelerate amide bond formation via nucleophilic catalysis .
-
Workflow Example:
Parameter Optimal Condition Impact on Yield Solvent Anhydrous THF +15% yield Catalyst (DMAP) 10 mol% +20% yield Reaction Time 24 hours (RT) Maximizes conversion
Advanced: How can contradictions in biological activity data be resolved?
Methodological Answer:
Conflicting bioactivity results (e.g., enzyme inhibition vs. no effect) may arise from:
- Assay Conditions: Variability in buffer pH, ionic strength, or redox environments can alter compound conformation or binding. Standardize protocols (e.g., Tris-HCl buffer, pH 7.4) .
- Orthogonal Assays: Validate results using complementary techniques (e.g., SPR for binding affinity, fluorescence polarization for enzymatic activity) .
- Metabolite Interference: Perform LC-MS/MS to rule out degradation products or metabolites influencing activity .
Advanced: What computational modeling approaches predict the compound’s reactivity and interactions?
Methodological Answer:
- DFT Calculations: Optimize geometry (B3LYP/6-31G* level) to study electronic effects of trifluoromethyl groups on amide resonance .
- Molecular Docking (AutoDock Vina): Simulate binding to targets (e.g., kinases, GPCRs) using crystal structures from the PDB. Focus on hydrophobic pockets accommodating CF3 groups .
- MD Simulations: Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories .
Advanced: How to assess the compound’s stability under experimental storage conditions?
Methodological Answer:
- Accelerated Degradation Studies:
- Thermal Stability: Store at 40°C for 4 weeks; analyze via HPLC for decomposition products (e.g., hydrolyzed amides) .
- Light Sensitivity: Expose to UV (254 nm) for 48 hours; monitor photodegradation using UV-Vis spectroscopy .
- Recommendations:
- Store at –20°C in amber vials under argon.
- Use stabilizers (e.g., BHT) for long-term storage in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
